JNJ-63533054

Descripción general

Descripción

JNJ 63533054 es un agonista potente, selectivo y de administración oral del receptor acoplado a proteína G GPR139. Tiene una concentración efectiva (EC50) de 16 nanomolares para el GPR139 humano. Este compuesto es conocido por su capacidad de cruzar la barrera hematoencefálica, lo que lo convierte en una herramienta valiosa en la investigación en neurociencia .

Aplicaciones Científicas De Investigación

JNJ 63533054 tiene varias aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

JNJ 63533054 ejerce sus efectos activando selectivamente el receptor GPR139. Esta activación implica la unión de JNJ 63533054 al receptor, lo que lleva a la activación de las vías de proteína G, principalmente la vía Gq/11. Esta activación da como resultado varias respuestas fisiológicas, incluida la modulación de la actividad locomotora y la ingesta de alimentos .

Análisis Bioquímico

Biochemical Properties

JNJ-63533054 plays a crucial role in biochemical reactions by selectively activating the GPR139 receptor. The compound exhibits high selectivity for GPR139 over other G protein-coupled receptors, ion channels, and transporters . The interaction between this compound and GPR139 involves the activation of calcium mobilization and GTPγS binding assays, with an EC50 value of 16 nM for human GPR139 . This interaction is characterized by a high-affinity binding site with a Kd value of 10 nM . Additionally, this compound can cross the blood-brain barrier, making it effective in targeting central nervous system disorders .

Cellular Effects

This compound influences various cellular processes, particularly in the brain. The compound has been shown to decrease compulsive-like alcohol drinking and withdrawal-induced hyperalgesia in alcohol-dependent rats . It also reduces non-rapid eye movement (NREM) latency and increases NREM sleep duration without affecting rapid eye movement (REM) sleep . These effects are mediated through the activation of GPR139, which is predominantly expressed in the medial habenula, a brain region associated with addiction and pain regulation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the GPR139 receptor, leading to the activation of G protein pathways, primarily Gq/11 . This activation triggers downstream signaling cascades that modulate various physiological functions. Cryo-electron microscopy (cryo-EM) studies have revealed the structural basis of how this compound interacts with GPR139 and induces G protein coupling . The compound’s binding pocket and activation mechanism have been elucidated, providing insights into its therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound induces a dose-dependent reduction in locomotor activity within the first hour of administration . Additionally, this compound has been shown to decrease alcohol self-administration and withdrawal-induced hyperalgesia in alcohol-dependent rats over a prolonged period . These findings suggest that this compound has stable and sustained effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In rats, oral administration of this compound at doses of 3-30 mg/kg induces a dose-dependent reduction in locomotor activity . Higher doses (30 mg/kg) have been shown to be more effective in reducing compulsive-like alcohol drinking and withdrawal-induced hyperalgesia compared to lower doses (10 mg/kg) . No significant toxic or adverse effects have been reported at these doses .

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with GPR139. The compound activates GPR139, leading to the modulation of calcium mobilization and GTPγS binding . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s therapeutic effects . Additionally, this compound’s ability to cross the blood-brain barrier enhances its efficacy in targeting central nervous system disorders .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with GPR139. The compound’s high selectivity for GPR139 over other receptors ensures targeted distribution within the brain . This compound can cross the blood-brain barrier, allowing it to accumulate in brain regions with high GPR139 expression, such as the medial habenula . This targeted distribution enhances the compound’s therapeutic potential in treating central nervous system disorders .

Subcellular Localization

The subcellular localization of this compound is primarily within the brain, where it interacts with GPR139. The compound’s ability to cross the blood-brain barrier ensures its localization in brain regions with high GPR139 expression . This localization is crucial for its activity and function, as it allows this compound to modulate GPR139-mediated signaling pathways effectively . The compound’s targeting signals and post-translational modifications further direct it to specific compartments or organelles within the brain .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de JNJ 63533054 implica múltiples pasos, incluida la desbromación reductora de un precursor bromonaftílico. Los pasos clave incluyen:

Desbromación Reductora: El precursor bromonaftílico se reduce utilizando gas deuterio, paladio sobre carbono y trietilamina en dimetilformamida a temperatura ambiente.

Condiciones de Reacción: Las células se someten a inanición sérica en medio con 0.5% de suero fetal bovino durante 18-20 horas, luego se tratan con varias concentraciones de JNJ 63533054 en medio durante 6 horas.

Métodos de Producción Industrial

Los métodos de producción industrial para JNJ 63533054 no están extensamente documentados. La síntesis generalmente involucra técnicas estándar de síntesis orgánica, incluido el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar la pureza y el rendimiento del producto deseado.

Análisis De Reacciones Químicas

Tipos de Reacciones

JNJ 63533054 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.

Reactivos y Condiciones Comunes

Oxidación: Los reactivos comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los reactivos comunes incluyen hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.

Productos Principales Formados

Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir varios derivados oxigenados, mientras que la reducción puede producir derivados hidrogenados.

Comparación Con Compuestos Similares

Compuestos Similares

Compuesto 1a: Otro agonista de GPR139 con potencia similar pero diferentes propiedades farmacocinéticas.

Compuesto de Takeda: Un agonista de GPR139 con menor potencia en comparación con JNJ 63533054.

AC4 y DL43: Agonistas de GPR139 con menor potencia en relación con JNJ 63533054.

Singularidad

JNJ 63533054 es único debido a su alta potencia, selectividad y capacidad para cruzar la barrera hematoencefálica. Estas propiedades lo convierten en una herramienta valiosa para estudiar GPR139 y sus posibles aplicaciones terapéuticas .

Propiedades

IUPAC Name |

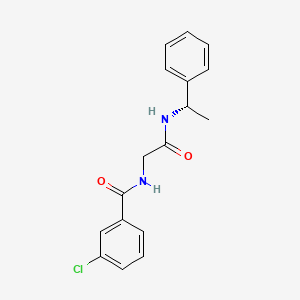

3-chloro-N-[2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O2/c1-12(13-6-3-2-4-7-13)20-16(21)11-19-17(22)14-8-5-9-15(18)10-14/h2-10,12H,11H2,1H3,(H,19,22)(H,20,21)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWDVCHRYCKXEBY-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CNC(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NC(=O)CNC(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-d]azepine](/img/structure/B1673001.png)

![5-bromo-18-methoxy-10-methyl-16-oxa-2,10,21,23-tetrazatetracyclo[15.6.2.03,8.020,24]pentacosa-1(23),3(8),4,6,17,19,21,24-octaene](/img/structure/B1673007.png)

![3-[(1S)-1-(3,4-Difluorophenyl)propyl]-2,3-dihydro-5-(5-isoxazolyl)-2-thioxo-1H-imidazole-4-carboxylic acid methyl ester](/img/structure/B1673011.png)